molecular formula C13H12BNO3 B1279737 4-Benzamidophenylboronic acid CAS No. 397843-80-0

4-Benzamidophenylboronic acid

Cat. No.: B1279737
CAS No.: 397843-80-0
M. Wt: 241.05 g/mol
InChI Key: FWZVIUZIYYIKRK-UHFFFAOYSA-N
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Description

4-Benzamidophenylboronic acid is an organic compound with the molecular formula C13H12BNO3 It is a boronic acid derivative characterized by the presence of a benzamide group attached to a phenyl ring, which is further bonded to a boronic acid moiety

Biochemical Analysis

Biochemical Properties

4-Benzamidophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors . Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity . For example, this compound inhibits serine proteases by forming a covalent bond with the serine residue in the active site, blocking the enzyme’s function. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering their binding affinity and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory activity and overall effectiveness. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, altering the overall metabolic state of cells. Additionally, this compound can affect the levels of specific metabolites, such as glucose and lactate, by modulating enzyme activity and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms, where it interacts with intracellular proteins and enzymes. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it can be targeted to the cytoplasm or other organelles, influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamidophenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Purification is typically achieved through recrystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Benzamidophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

    Substitution: The compound can participate in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-Benzamidophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzamidophenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid group interacts with the cis-diol groups, forming a cyclic ester, which can be dissociated by changing the pH .

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the benzamide group, making it less selective in binding interactions.

    4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a benzamide group, altering its binding properties and applications.

    4-Aminophenylboronic Acid: Precursor to 4-Benzamidophenylboronic acid, with different reactivity and applications.

Uniqueness: this compound stands out due to its benzamide group, which enhances its selectivity and binding affinity for specific molecules. This makes it particularly useful in applications requiring high specificity, such as in the development of sensors and drug delivery systems.

Properties

IUPAC Name

(4-benzamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZVIUZIYYIKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473188
Record name 4-BENZAMIDOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-80-0
Record name 4-BENZAMIDOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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